Cas no 1592623-40-9 (Butane, 1-bromo-4-(ethylthio)-2,2-dimethyl-)
Butane, 1-bromo-4-(ethylthio)-2,2-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- Butane, 1-bromo-4-(ethylthio)-2,2-dimethyl-
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- Inchi: 1S/C8H17BrS/c1-4-10-6-5-8(2,3)7-9/h4-7H2,1-3H3
- InChI Key: XRJDRSJPBOAMFI-UHFFFAOYSA-N
- SMILES: C(Br)C(C)(C)CCSCC
Butane, 1-bromo-4-(ethylthio)-2,2-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-676048-0.05g |
1-bromo-4-(ethylsulfanyl)-2,2-dimethylbutane |
1592623-40-9 | 0.05g |
$1068.0 | 2023-03-11 | ||
| Enamine | EN300-676048-0.1g |
1-bromo-4-(ethylsulfanyl)-2,2-dimethylbutane |
1592623-40-9 | 0.1g |
$1119.0 | 2023-03-11 | ||
| Enamine | EN300-676048-0.25g |
1-bromo-4-(ethylsulfanyl)-2,2-dimethylbutane |
1592623-40-9 | 0.25g |
$1170.0 | 2023-03-11 | ||
| Enamine | EN300-676048-0.5g |
1-bromo-4-(ethylsulfanyl)-2,2-dimethylbutane |
1592623-40-9 | 0.5g |
$1221.0 | 2023-03-11 | ||
| Enamine | EN300-676048-1.0g |
1-bromo-4-(ethylsulfanyl)-2,2-dimethylbutane |
1592623-40-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-676048-2.5g |
1-bromo-4-(ethylsulfanyl)-2,2-dimethylbutane |
1592623-40-9 | 2.5g |
$2492.0 | 2023-03-11 | ||
| Enamine | EN300-676048-5.0g |
1-bromo-4-(ethylsulfanyl)-2,2-dimethylbutane |
1592623-40-9 | 5.0g |
$3687.0 | 2023-03-11 | ||
| Enamine | EN300-676048-10.0g |
1-bromo-4-(ethylsulfanyl)-2,2-dimethylbutane |
1592623-40-9 | 10.0g |
$5467.0 | 2023-03-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070266-1g |
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane |
1592623-40-9 | 95% | 1g |
¥6265.0 | 2023-04-10 |
Butane, 1-bromo-4-(ethylthio)-2,2-dimethyl- Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on Butane, 1-bromo-4-(ethylthio)-2,2-dimethyl-
Butane, 1-bromo-4-(ethylthio)-2,2-dimethyl- (CAS No. 1592623-40-9): A Comprehensive Overview
Butane, 1-bromo-4-(ethylthio)-2,2-dimethyl- (CAS No. 1592623-40-9) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various synthetic applications. The bromo and ethylthio substituents contribute to its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The CAS number 1592623-40-9 provides a unique identifier for this compound, ensuring precise classification and communication within the scientific community. Its molecular structure consists of a branched butane backbone with substituents that enhance its utility in organic synthesis. The presence of both bromo and ethylthio groups makes it a versatile building block for the development of novel pharmaceuticals and agrochemicals.
In recent years, the demand for high-purity intermediates in pharmaceutical synthesis has led to increased research on compounds like Butane, 1-bromo-4-(ethylthio)-2,2-dimethyl-. One of the most compelling aspects of this compound is its role in the synthesis of active pharmaceutical ingredients (APIs). The bromo group allows for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are essential for constructing complex drug molecules.
Moreover, the ethylthio moiety introduces sulfur into the molecular framework, which can be beneficial for enhancing the bioavailability and metabolic stability of drug candidates. This has been particularly relevant in the development of kinase inhibitors and other targeted therapies where sulfur-containing heterocycles are known to improve pharmacokinetic profiles. Recent studies have highlighted the use of Butane, 1-bromo-4-(ethylthio)-2,2-dimethyl- as a key intermediate in the synthesis of thiourea derivatives, which have shown promise in treating various metabolic disorders.
The compound's structural features also make it interesting for materials science applications. For instance, its ability to undergo selective functionalization has been explored in the development of liquid crystals and advanced polymers. These materials are critical for next-generation display technologies and electronic components. Researchers have demonstrated that the bromo and ethylthio groups can be used to create stable monomers that exhibit desirable optical and mechanical properties.
From a synthetic chemistry perspective, Butane, 1-bromo-4-(ethylthio)-2,2-dimethyl- offers a unique platform for exploring new reaction pathways. The combination of its structural rigidity and functional diversity allows chemists to design innovative synthetic strategies. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups at specific positions within the molecule. This flexibility is particularly valuable when designing molecules with precise stereochemical requirements.
The pharmaceutical industry has also shown interest in this compound due to its potential as a precursor for bioactive molecules. Researchers have utilized Butane, 1-bromo-4-(ethylthio)-2,2-dimethyl- in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The ability to modify both the bromo and ethylthio groups allows for fine-tuning of pharmacological properties such as potency and selectivity. This adaptability is crucial for developing drugs that target specific biological pathways while minimizing side effects.
In addition to its pharmaceutical applications, Butane, 1-bromo-4-(ethylthio)-2,2-dimethyl- has found utility in agrochemical research. Sulfur-containing compounds are known to possess herbicidal and fungicidal properties, making them valuable for crop protection strategies. By leveraging the reactivity of the bromo and ethylthio groups, scientists have been able to develop novel agrochemicals that offer improved efficacy against resistant strains of weeds and fungi.
The synthesis of Butane, 1-bromo-4-(ethylthio)-2,2-dimethyl- typically involves multi-step organic transformations starting from commercially available precursors. Advanced catalytic methods have been developed to improve yield and purity while reducing environmental impact. These innovations align with global trends toward sustainable chemistry practices. For instance, solvent-free reactions and microwave-assisted synthesis have been explored to enhance reaction efficiency without compromising product quality.
The compound's stability under various conditions makes it suitable for industrial-scale production. However, careful handling is required during storage and transportation due to its reactivity with certain chemicals. Researchers have developed protocols to ensure safe handling while maintaining high purity levels throughout the supply chain.
Future research directions may focus on expanding the applications of Butane, 1-bromo-4-(ethylthio)-2,2-dimethyl-. Exploration into its role as a ligand in catalytic systems or as a component in advanced materials could open new avenues for innovation. Additionally, investigating its potential as a building block for drug candidates targeting emerging diseases may yield significant therapeutic benefits.
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